molecular formula C22H16F2N4O2S B2713856 1-(4-fluorobenzyl)-3-((4-fluorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 844651-27-0

1-(4-fluorobenzyl)-3-((4-fluorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B2713856
CAS No.: 844651-27-0
M. Wt: 438.45
InChI Key: BZQVBQLEKAYHKM-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-((4-fluorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a heterocyclic compound featuring an imidazo[4,5-b]quinoxaline core substituted with a 4-fluorobenzyl group at position 1 and a 4-fluorophenylsulfonyl moiety at position 2. The imidazoquinoxaline scaffold is known for its diverse pharmacological activities, including kinase inhibition and antimicrobial effects . The dual fluorination in this compound likely enhances metabolic stability and binding affinity due to increased electronegativity and reduced susceptibility to oxidative degradation . Structural characterization of similar compounds often employs single-crystal X-ray diffraction (e.g., SHELX software ) to confirm regiochemistry and stereoelectronic effects.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N4O2S/c23-16-7-5-15(6-8-16)13-27-14-28(31(29,30)18-11-9-17(24)10-12-18)22-21(27)25-19-3-1-2-4-20(19)26-22/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQVBQLEKAYHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(C2=NC3=CC=CC=C3N=C2N1S(=O)(=O)C4=CC=C(C=C4)F)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-3-((4-fluorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazo[4,5-b]quinoxaline core: This step involves the cyclization of appropriate diamines with dicarbonyl compounds under acidic or basic conditions.

    Introduction of the 4-fluorobenzyl group: This is achieved through nucleophilic substitution reactions, where a 4-fluorobenzyl halide reacts with the imidazo[4,5-b]quinoxaline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-3-((4-fluorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated benzyl compounds and sulfonyl chlorides in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

1-(4-fluorobenzyl)-3-((4-fluorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-3-((4-fluorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues with Modified Sulfonyl and Benzyl Groups
Compound Name Substituents (Position 1 / Position 3) Molecular Weight (g/mol) Key Properties
1-((4-Chlorophenyl)sulfonyl)-3-(3-isopropoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline 3-isopropoxypropyl / 4-chlorophenylsulfonyl 446.95 Satisfies Lipinski’s rules; higher hydrophobicity due to Cl and isopropoxy groups.
3-(4-Chlorophenyl)sulfonyl-1-[3-(trifluoromethyl)phenyl]-2H-imidazo[4,5-b]quinoxaline 3-(trifluoromethyl)phenyl / 4-chlorophenylsulfonyl 490.9 Enhanced steric bulk from CF3; potential for improved target selectivity.
1-(2-Methoxybenzyl)-3-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline 2-methoxybenzyl / 4-methylbenzenesulfonyl (tosyl) ~450 (estimated) Methoxy group increases solubility; tosyl group may reduce metabolic stability.

Key Observations :

  • Fluorine vs.
  • Benzyl Modifications : The 4-fluorobenzyl group in the target compound offers a balance between electronegativity and steric demand compared to bulkier substituents like 3-(trifluoromethyl)phenyl or 2-methoxybenzyl .
Crystallographic and Computational Data
  • Structural Validation: Analogues such as 4-(3-methyl-4,5-dihydro-1H-benzo[g]indazol-1-yl)benzenesulfonamide are characterized via X-ray crystallography (R factor = 0.068 ), confirming planar imidazo-quinoxaline cores. The target compound’s dihydroimidazole ring likely adopts a puckered conformation, as seen in related structures .
  • Computational Metrics : The trifluoromethyl derivative has a high XLogP3 (5.6), indicating significant lipophilicity, whereas the target compound’s dual fluorine substituents may reduce XLogP3, favoring membrane permeability.

Biological Activity

1-(4-fluorobenzyl)-3-((4-fluorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H15F2N2O4SC_{16}H_{15}F_2N_2O_4S with a molecular weight of approximately 387.4 g/mol. The structure features a sulfonamide group and fluorinated aromatic rings, which are known to enhance biological activity through increased lipophilicity and receptor binding affinity.

Anticancer Activity

Recent studies have demonstrated that derivatives of imidazoquinoxaline exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines.

  • Case Study : A derivative was tested against human cancer cell lines (e.g., HT-29 and TK-10) and exhibited moderate cytotoxicity with IC50 values in the low micromolar range. The mechanism involved apoptosis induction through mitochondrial pathways and modulation of cell cycle progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that similar sulfonamide derivatives possess broad-spectrum antibacterial activity.

  • Research Findings : A related compound was found to inhibit bacterial growth at concentrations as low as 10 µg/mL against Gram-positive bacteria. The proposed mechanism involves the inhibition of folate synthesis pathways.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The sulfonamide moiety likely interferes with enzyme functions critical for cellular metabolism.
  • Receptor Modulation : The compound may act as a ligand for specific receptors involved in cell signaling pathways.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells by activating caspases.

Data Summary

Activity TypeCell Line/OrganismIC50/Effective ConcentrationMechanism
AnticancerHT-29Low µMApoptosis induction
AntimicrobialGram-positive bacteria10 µg/mLFolate synthesis inhibition
CytotoxicityTK-10Low µMCell cycle modulation

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